molecular formula C14H16O3 B5780379 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one CAS No. 6094-64-0

7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one

Cat. No.: B5780379
CAS No.: 6094-64-0
M. Wt: 232.27 g/mol
InChI Key: PUQNCMYNZIUVIM-UHFFFAOYSA-N
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Description

7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 4th position on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one ring, converting it to a hydroxyl group.

    Substitution: The ethoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one-3-carboxylic acid.

    Reduction: Formation of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. It has been shown to induce relaxation in smooth muscle tissues by blocking L-type calcium channels, leading to decreased intracellular calcium levels . This mechanism is similar to that of nifedipine, a well-known calcium channel blocker.

Comparison with Similar Compounds

Similar Compounds

    7-ethoxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 3rd position.

    4-methylumbelliferone: Lacks the ethoxy group at the 7th position.

    7-hydroxy-4-methylcoumarin: Lacks the ethoxy group and has a hydroxyl group instead.

Uniqueness

7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and biological properties. Its ability to act as a calcium channel blocker sets it apart from other coumarin derivatives .

Properties

IUPAC Name

7-ethoxy-3-ethyl-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-11-9(3)12-7-6-10(16-5-2)8-13(12)17-14(11)15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQNCMYNZIUVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976401
Record name 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-64-0
Record name 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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